3-Methylidenepentane-2,4-diol
Description
3-Methylidenepentane-2,4-diol (IUPAC name: this compound) is a diol characterized by hydroxyl groups at positions 2 and 4 of a pentane backbone, with a methylidene (CH₂=) group at position 2.
Properties
CAS No. |
145873-56-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methylidenepentane-2,4-diol |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h5-8H,1H2,2-3H3 |
InChI Key |
GSTHQNTUGGGKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C(C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 2-Methylpentane-2,4-diol
- Structure : A 1,3-diol with methyl branching at position 2.
- Key Properties: Boiling point: 306°C . Density: 1.0 g/cm³ . Reactivity: Used in synthesizing phosphorus-sulfur compounds (e.g., 2-mercapto-2-thiono-1,3,2-dioxaphosphorinanes). However, its derivatives decompose during distillation, indicating lower thermal stability compared to other diols like butane-2,3-diol .
(b) 3-Methyl-2,4-pentanedione
- Structure : A diketone analog with methyl substitution at position 3.
- Key Properties: Appearance: Colorless to light yellow liquid . Solubility: Miscible with ethanol, acetone, and ethyl acetate . CAS No.: 815-57-6 .
(c) 3-Ethyl-2,4-pentanedione
- Structure : Ethyl-substituted diketone.
- Key Differences :
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations:
- Thermal Stability : 2-Methylpentane-2,4-diol derivatives decompose under distillation, unlike 3-methyl-2,4-pentanedione, which remains stable .
- Solubility: Diketones (e.g., 3-methyl-2,4-pentanedione) exhibit broader organic solvent compatibility than diols due to their non-polar ketone groups .
(a) Reaction with Phosphorus Pentasulfide
- 2-Methylpentane-2,4-diol : Forms unstable phosphorus-sulfur compounds, limiting its utility in high-temperature syntheses .
- Butane-2,3-diol : Produces stable derivatives under similar conditions, attributed to symmetrical hydroxyl positioning .
(b) Reduction and Oxidation
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